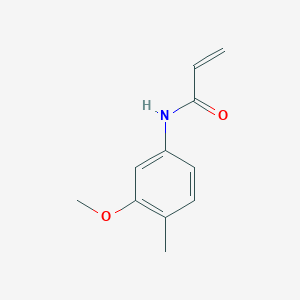
N-(3-methoxy-4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-4-methylphenyl)prop-2-enamide: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Mechanism of Action
Target of Action
N-(3-methoxy-4-methylphenyl)prop-2-enamide is a synthetic compound that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound interacts with STAT3 by inhibiting its activation . This inhibition prevents STAT3 from transducing signals and activating transcription of target genes that are involved in inflammatory responses .
Biochemical Pathways
The inhibition of STAT3 affects various biochemical pathways. It primarily impacts the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and apoptosis . By inhibiting STAT3, the compound can modulate these pathways and their downstream effects, potentially leading to reduced inflammation and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include reduced pro-inflammatory responses and inhibited cell growth . These effects are primarily due to the compound’s inhibition of STAT3 activation and its downstream signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-4-methylphenyl)prop-2-enamide typically involves the reaction of 3-methoxy-4-methylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methoxy-4-methylphenylamine+acryloyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxy-4-methylphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-(3-methoxy-4-methylphenyl)prop-2-enamine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of N-(3-methoxy-4-methylphenyl)prop-2-enamine.
Substitution: Formation of halogenated derivatives such as 2-bromo-3-methoxy-4-methylphenylprop-2-enamide.
Scientific Research Applications
Chemistry: N-(3-methoxy-4-methylphenyl)prop-2-enamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory conditions.
Industry: In the material science industry, this compound is used in the development of polymers and coatings with specific properties.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)prop-2-enamide
- N-(4-methylphenyl)prop-2-enamide
- N-(3-methoxy-4-hydroxyphenyl)prop-2-enamide
Uniqueness: N-(3-methoxy-4-methylphenyl)prop-2-enamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3-methoxy-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-11(13)12-9-6-5-8(2)10(7-9)14-3/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBARMMXRQCHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
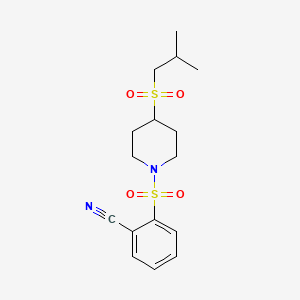
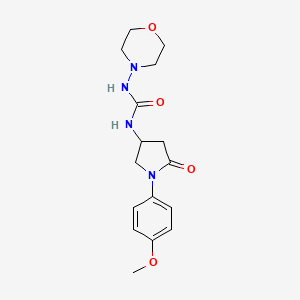
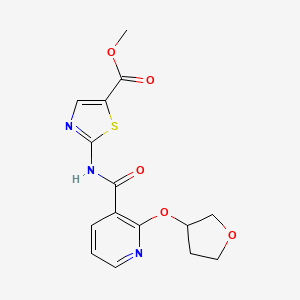
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
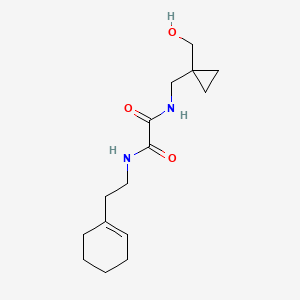
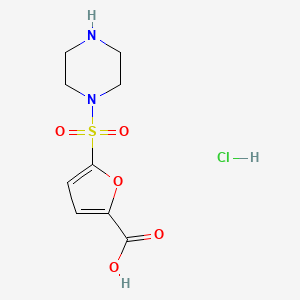
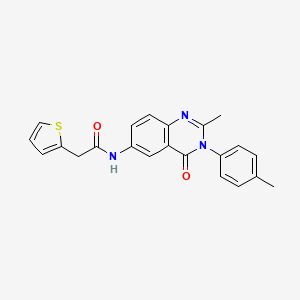

![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)

